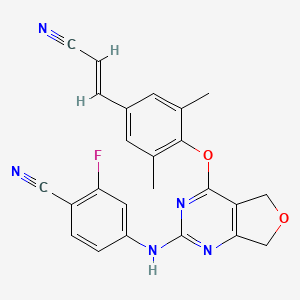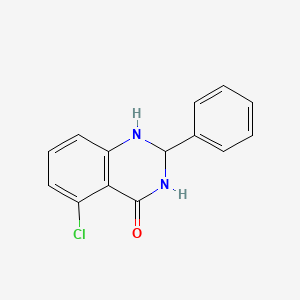
CB1/2 agonist 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CB1/2 agonist 3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing cannabinoid receptor agonists often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This process would include rigorous quality control measures to ensure consistency and safety .
化学反应分析
Types of Reactions
CB1/2 agonist 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
科学研究应用
CB1/2 agonist 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the binding and activation of cannabinoid receptors.
Biology: Helps in understanding the role of cannabinoid receptors in various biological processes, such as neurotransmission and immune response.
Medicine: Investigated for its potential therapeutic effects in conditions like pain, anxiety, and neurodegenerative diseases.
Industry: Used in the development of new drugs targeting cannabinoid receptors
作用机制
CB1/2 agonist 3 exerts its effects by binding to the CB1 and CB2 receptors, which are G-protein coupled receptors. Upon activation, these receptors inhibit adenylyl cyclase, reducing the levels of cyclic adenosine monophosphate (cAMP). This leads to the activation of mitogen-activated protein kinase (MAPK) signaling and phosphoinositide 3-kinase (PI3K) pathways, as well as the modulation of voltage-gated calcium channels . These molecular pathways are involved in various physiological processes, including pain perception, immune response, and neuroprotection .
相似化合物的比较
CB1/2 agonist 3 is unique in its non-selective agonistic activity for both CB1 and CB2 receptors. Similar compounds include:
Δ9-tetrahydrocannabinol (THC): The main psychoactive component of cannabis, which also acts on CB1 and CB2 receptors.
HU-210: A synthetic cannabinoid that is a full agonist at the CB1 receptor.
CP55940: Another synthetic cannabinoid with high affinity for both CB1 and CB2 receptors
Compared to these compounds, this compound exhibits a balanced affinity for both CB1 and CB2 receptors, making it a valuable tool for studying the overall effects of cannabinoid receptor activation .
属性
分子式 |
C25H41NO2 |
|---|---|
分子量 |
387.6 g/mol |
IUPAC 名称 |
N-cyclopropyl-11-(3-pentylphenoxy)undecanamide |
InChI |
InChI=1S/C25H41NO2/c1-2-3-10-14-22-15-13-16-24(21-22)28-20-12-9-7-5-4-6-8-11-17-25(27)26-23-18-19-23/h13,15-16,21,23H,2-12,14,17-20H2,1H3,(H,26,27) |
InChI 键 |
ZWANZUMSTXYAJD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC(=CC=C1)OCCCCCCCCCCC(=O)NC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


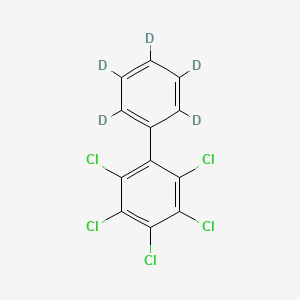

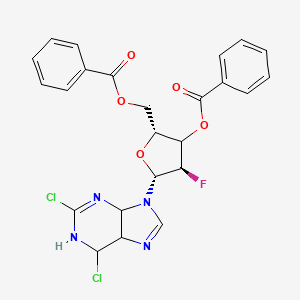
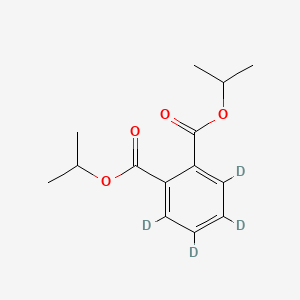
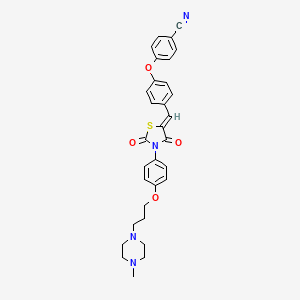
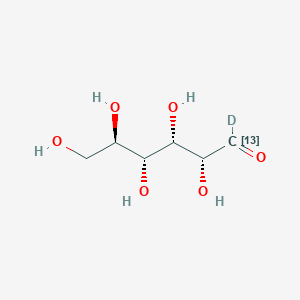




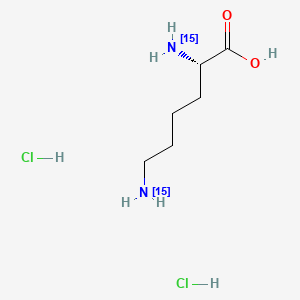
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12404795.png)
